2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide
Description
This compound features a 3-chlorophenoxy-propanamide backbone linked to a phenyl group substituted with a 4-methylpiperazine-1-carbonyl moiety.
Properties
CAS No. |
6044-99-1 |
|---|---|
Molecular Formula |
C21H24ClN3O3 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-15(28-17-7-5-6-16(22)14-17)20(26)23-19-9-4-3-8-18(19)21(27)25-12-10-24(2)11-13-25/h3-9,14-15H,10-13H2,1-2H3,(H,23,26) |
InChI Key |
KRTHPXQPWFVKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C)OC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
3-Chlorophenol reacts with ethyl 2-bromopropanoate in acetone under reflux with potassium carbonate (K₂CO₃) as a base. The ester intermediate is hydrolyzed to the carboxylic acid using sodium hydroxide (NaOH) in aqueous ethanol.
Reaction Scheme:
Conditions:
Spectroscopic Validation :
-
IR (KBr) : 1704 cm⁻¹ (C=O stretch), 1248 cm⁻¹ (C-O-C ether).
-
¹H NMR (CDCl₃) : δ 4.77 (s, 2H, CH₂O), 7.14–7.86 (m, 4H, aromatic).
Synthesis of 2-Amino-N-(4-methylpiperazine-1-carbonyl)benzamide
Benzamide Formation
2-Nitrobenzoyl chloride reacts with 4-methylpiperazine in dry dichloromethane (DCM) with triethylamine (TEA) as a base.
Reaction Scheme:
Conditions :
Nitro Group Reduction
The nitro intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Reaction Scheme:
Conditions :
Spectroscopic Validation :
-
¹H NMR (DMSO-d₆) : δ 2.25 (s, 3H, CH₃-piperazine), 3.40–3.60 (m, 8H, piperazine), 6.95–7.80 (m, 4H, aromatic).
Final Amide Coupling
Acid Chloride Activation
2-(3-Chlorophenoxy)propanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Reaction Scheme:
Conditions :
Amide Bond Formation
The acid chloride reacts with 2-amino-N-(4-methylpiperazine-1-carbonyl)benzamide in dry tetrahydrofuran (THF) with TEA.
Reaction Scheme:
Conditions :
Spectroscopic Validation :
-
¹H NMR (CDCl₃) : δ 1.55 (d, 3H, CH₃), 2.30 (s, 3H, CH₃-piperazine), 3.40–3.70 (m, 8H, piperazine), 4.70 (q, 1H, CH), 6.90–7.80 (m, 8H, aromatic).
Alternative Methodologies and Optimization
Coupling Reagent-Based Approach
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) avoids acid chloride handling.
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces reaction time for amide coupling, improving yield to 75%.
Analytical and Purification Techniques
Chromatography
Crystallization
Ethanol-water (3:1) recrystallization yields needle-shaped crystals suitable for X-ray diffraction.
Challenges and Mitigation
-
Piperazine Hydroscopicity : Use anhydrous solvents and molecular sieves during reactions.
-
Nitro Reduction Side Reactions : Controlled H₂ pressure prevents over-reduction.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation of the piperazine ring can lead to the formation of N-oxides.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can lead to the formation of secondary amines from the carbonyl group.
-
Substitution
Reagents: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Products: Substitution reactions can occur at the chlorophenoxy group, leading to the formation of various substituted phenoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, often under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.
Substitution: Sodium methoxide in methanol, typically at elevated temperatures.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various biological activities, including:
Pain Modulation
Research indicates that derivatives of piperazine, including this compound, act as modulators of the P2X3 receptor, which plays a crucial role in pain signaling. Studies have shown that these compounds can effectively reduce pain responses in animal models, suggesting their potential as analgesics .
Anticancer Activity
The structural motifs present in this compound have been associated with significant anticancer properties. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and increased reactive oxygen species (ROS) generation. This suggests that 2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide may exhibit similar effects against various cancer cell lines.
Neuroprotective Effects
There is emerging evidence that compounds with piperazine structures may possess neuroprotective properties. Research has indicated that they can mitigate neuroinflammation and protect neuronal cells from oxidative stress, which are critical factors in neurodegenerative diseases .
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Pain Modulation | P2X3 receptor modulation | |
| Anticancer | Induction of apoptosis via ROS generation | |
| Neuroprotection | Reduction of neuroinflammation and oxidative stress |
Case Study 1: Pain Modulation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives and evaluated their effect on pain modulation using the P2X3 receptor model. The results indicated that the tested compounds significantly reduced pain responses in rodent models, highlighting their potential application in developing new analgesics .
Case Study 2: Anticancer Activity
A study conducted by Cancer Research explored the anticancer properties of various pyrazolo[3,4-d]pyrimidine derivatives. The findings showed that these compounds induced apoptosis in multiple cancer cell lines through mitochondrial pathways. The structural similarities with 2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide suggest its potential effectiveness against cancer.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide involves interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
- 1-[2-(3-Chlorophenoxy)Propanoyl]-4-(2-Methoxyphenyl)Piperazine (): Structure: Piperazine substituted with 2-methoxyphenyl instead of methyl. Molecular Formula: C₂₀H₂₃ClN₂O₃. Physicochemical Impact: Higher lipophilicity (logP ~3.5) due to the methoxy group, which may reduce aqueous solubility .
- N-{3-Chloro-4-[4-(2-Furoyl)-1-Piperazinyl]Phenyl}-2,2-Dimethylpropanamide (): Structure: Piperazine substituted with a furoyl (furancarbonyl) group. Molecular Formula: C₂₀H₂₄ClN₃O₃. Physicochemical Impact: Lower basicity compared to methylpiperazine due to electron-withdrawing furoyl substituent .
Variations in the Propanamide Backbone
- N-{2-[(5-Chloro-2-{[4-(4-Methylpiperazin-1-yl)Phenyl]Amino}Pyrimidin-4-yl)Amino]Phenyl}Propanamide (): Structure: Propanamide linked to a pyrimidine-arylpiperazine system. Molecular Formula: Likely C₂₅H₂₈ClN₅O (exact mass 468.2 g/mol). Key Differences: The pyrimidine ring introduces additional hydrogen-bonding sites and rigidity, which may improve selectivity for kinase targets.
- 2-(4-Chlorophenoxy)-2-Methyl-N-(2-((3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl)Methyl)Phenyl)Propanamide (): Structure: Oxadiazole-pyridyl substituent instead of methylpiperazine. Molecular Formula: C₂₄H₂₂ClN₃O₃. Key Differences: The oxadiazole group increases metabolic stability and may enhance bioavailability due to reduced susceptibility to esterase cleavage .
Structure-Activity Relationship (SAR) Insights
- Piperazine Substitution: Methylpiperazine (target compound) balances lipophilicity and solubility, whereas bulkier groups (e.g., furoyl in ) may hinder membrane permeability .
- Chlorophenoxy Positioning: 3-Chlorophenoxy (target) vs. 4-chlorophenoxy (): The 3-position may reduce steric hindrance, allowing better orientation in hydrophobic pockets .
Propanamide Modifications :
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s moderate logP (2.8–3.2) suggests favorable blood-brain barrier penetration, critical for CNS-targeted therapies.
- Low aqueous solubility across analogs indicates formulation challenges, necessitating prodrug strategies or salt formation .
Biological Activity
The compound 2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and efficacy against various biological targets.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- A 3-chlorophenoxy moiety, which may influence its interactions with biological targets.
- An N-[2-(4-methylpiperazine-1-carbonyl)phenyl] group that enhances its solubility and bioavailability.
- A propanamide backbone that contributes to its stability.
Research indicates that this compound may exhibit multiple mechanisms of action, particularly in cancer treatment. It has been shown to interact with various cellular pathways:
- Tubulin Polymerization Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of related structures have been reported to bind to the colchicine site on tubulin with high affinity, resulting in significant cytotoxic effects against tumor cells .
- Kinase Inhibition : The compound may also inhibit several kinases involved in cancer cell proliferation and survival. Studies have shown that related compounds can inhibit kinases such as AURKA, FLT3, and MEK, contributing to their anticancer properties .
- Dopamine Receptor Agonism : Some derivatives exhibit selective agonist activity at dopamine receptors, particularly the D3 receptor, which is implicated in various neurological disorders .
Biological Activity Data
The biological activity of 2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide can be summarized in the following table:
| Biological Activity | Effect | Reference |
|---|---|---|
| Tubulin Polymerization Inhibition | IC50: 0.99 µM | |
| Kinase Inhibition (AURKA, FLT3) | Multiple kinase targets inhibited | |
| D3 Dopamine Receptor Agonism | EC50: 710 nM (D3R) |
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Antitumor Activity : In vitro studies demonstrated that related compounds induced significant apoptosis in various cancer cell lines (e.g., HeLa, A549). The mechanism involved G2/M phase arrest and subsequent caspase activation .
- Selectivity Towards Cancer Cells : Notably, some derivatives exhibited lower toxicity towards non-tumor cells compared to tumor cells, suggesting a favorable therapeutic index .
- In Vivo Efficacy : Animal models have shown promising results for compounds with similar structures in reducing tumor burden and improving survival rates in xenograft models of human cancers .
Q & A
Q. What structural features of 2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide are critical for its biological activity?
The compound combines a chlorophenoxy group (providing lipophilicity and potential π-π interactions) and a 4-methylpiperazine moiety (enhancing solubility and enabling hydrogen bonding). The propanamide linker allows conformational flexibility, which may optimize target binding. Structural analogs with similar motifs, such as fluorinated aromatic rings or substituted piperazines, show modulation of kinase activity or antimicrobial effects .
Q. What synthetic routes are commonly employed to prepare this compound?
Key steps include:
- Coupling reactions : Amide bond formation between 3-chlorophenoxypropanoic acid derivatives and the aromatic amine group on the phenylpiperazine scaffold.
- Protection/deprotection strategies : For sensitive functional groups (e.g., piperazine nitrogen), as seen in analogous syntheses using bases like sodium hydroxide or coupling agents such as HATU .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) or chiral separation techniques (e.g., Chiralpak® OD columns) to isolate enantiomers .
Q. How is the compound characterized analytically?
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- Chromatography : HPLC (≥98% purity criteria) for purity assessment.
- Mass spectrometry : ESI-MS to verify molecular weight (e.g., m/z 428.3 [M+H] in similar compounds) .
Advanced Research Questions
Q. How can researchers design experiments to identify the compound’s molecular targets?
- Kinase profiling : Use broad-spectrum kinase inhibition assays (e.g., radiometric or fluorescence-based) to screen for activity modulation, as seen in fluorinated quinoline derivatives .
- Cellular thermal shift assays (CETSA) : Monitor target engagement by measuring protein stability shifts upon compound binding .
- CRISPR-Cas9 screening : Identify genes whose knockout alters compound efficacy, highlighting potential pathways .
Q. How should contradictory biological activity data (e.g., IC₅₀ variability) be resolved?
- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Structural analogs : Compare activity trends across derivatives (e.g., methylpiperazine vs. morpholine substitutions) to isolate pharmacophore contributions .
- Dose-response validation : Repeat assays with orthogonal methods (e.g., ATP depletion vs. cell viability) .
Q. What computational strategies predict binding modes and SAR trends?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or GPCRs. Prioritize residues critical for hydrogen bonding (e.g., piperazine carbonyl with catalytic lysine) .
- MD simulations : Assess binding stability over 100+ ns trajectories, focusing on conformational changes in the chlorophenoxy group .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and Hammett constants from analogous compounds .
Q. How is metabolic stability evaluated in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Monitor for metabolites (e.g., hydroxylation at the chlorophenyl ring) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. What methods are used to resolve enantiomeric impurities in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
